The Cornerstone of Complex Synthesis: An In-depth Technical Guide to Ethyl 4-methyloxazole-5-carboxylate
The Cornerstone of Complex Synthesis: An In-depth Technical Guide to Ethyl 4-methyloxazole-5-carboxylate
For the discerning researcher, scientist, and drug development professional, understanding the intricacies of key chemical intermediates is paramount to innovation. This guide provides a comprehensive technical overview of Ethyl 4-methyloxazole-5-carboxylate (CAS No. 20485-39-6), a versatile heterocyclic building block. We will delve into its synthesis, spectroscopic characterization, safety protocols, and its pivotal role in the synthesis of complex molecules, moving beyond simple procedural outlines to explore the scientific rationale behind its effective utilization.
Core Molecular Attributes and Physicochemical Properties
Ethyl 4-methyloxazole-5-carboxylate is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2] This structural motif is a common feature in many biologically active compounds.[3] Understanding the fundamental properties of this molecule is the first step in its effective application.
| Property | Value | Source |
| CAS Number | 20485-39-6 | [4] |
| Molecular Formula | C₇H₉NO₃ | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| Appearance | Colorless oil | ECHEMI |
| Melting Point | 38 °C | ECHEMI |
| Boiling Point | 59-62 °C @ 1.5 Torr | ECHEMI |
| Density | 1.139 g/cm³ | ECHEMI |
| Flash Point | 96.1 °C | ECHEMI |
| Refractive Index | 1.468 | ECHEMI |
Synthesis of Ethyl 4-methyloxazole-5-carboxylate: A Mechanistic Approach
The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing routes to this heterocyclic core, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[1][2][5] For Ethyl 4-methyloxazole-5-carboxylate, a common and efficient laboratory-scale synthesis involves the reaction of ethyl 2-chloroacetoacetate with formamide.
Reaction Principle and Causality
This synthesis is a variation of the Hantzsch oxazole synthesis. The underlying principle is the condensation of a β-keto ester (ethyl 2-chloroacetoacetate) with an amide (formamide) to form the oxazole ring. The choice of ethyl 2-chloroacetoacetate is strategic; the chlorine atom at the α-position acts as a good leaving group, facilitating the initial nucleophilic attack by the formamide nitrogen. Formamide serves a dual purpose: it is the source of the nitrogen atom at position 3 and the carbon atom at position 2 of the oxazole ring.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-chloroacetoacetate
-
Formamide
-
Formic acid (99%)
-
Ammonium formate
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 40.0 g (0.243 mol) of ethyl 2-chloro-3-oxobutanoate in 240 mL of formic acid (99%).
-
Addition of Reagents: To this solution, add 80.0 g (1.27 mol) of ammonium formate.
-
Reflux: Heat the reaction mixture to reflux and maintain for five hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 1 L of water.
-
Neutralization: Carefully neutralize the solution with sodium carbonate.
-
Extraction: Extract the aqueous solution three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Mechanistic Insights
The following diagram illustrates the plausible reaction mechanism for the synthesis of Ethyl 4-methyloxazole-5-carboxylate.
Caption: Proposed reaction pathway for the synthesis of Ethyl 4-methyloxazole-5-carboxylate.
Spectroscopic Characterization: A Guide to Structural Verification
Accurate structural elucidation is critical in chemical synthesis. Here, we provide an overview of the expected spectroscopic data for Ethyl 4-methyloxazole-5-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.90 ppm | singlet | 1H | Oxazole ring proton (H2) |
| ~4.30 ppm | quartet | 2H | -OCH₂CH₃ |
| ~2.52 ppm | singlet | 3H | -CH₃ on oxazole ring |
| ~1.35 ppm | triplet | 3H | -OCH₂CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum complements the proton NMR by providing information about the carbon skeleton.
| Chemical Shift (δ) | Assignment |
| ~162 ppm | Ester carbonyl carbon (C=O) |
| ~150 ppm | Oxazole ring carbon (C5) |
| ~140 ppm | Oxazole ring carbon (C2) |
| ~130 ppm | Oxazole ring carbon (C4) |
| ~61 ppm | -OCH₂CH₃ |
| ~14 ppm | -OCH₂CH₃ |
| ~11 ppm | -CH₃ on oxazole ring |
Note: These are predicted chemical shifts based on typical values for similar structures and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1580-1620 | Medium | C=N stretch (oxazole ring) |
| ~1100-1300 | Strong | C-O stretch (ester and oxazole ring) |
The strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Ethyl 4-methyloxazole-5-carboxylate, the molecular ion peak (M⁺) would be observed at m/z 155. A prominent fragment peak is often observed at m/z 43.[4]
Biological Significance and Applications in Drug Discovery
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[3][7][8] Ethyl 4-methyloxazole-5-carboxylate serves as a key starting material for the synthesis of more complex, biologically active molecules.[3]
Precursor to Vitamin B6 (Pyridoxine)
One of the most significant industrial applications of oxazole derivatives is in the synthesis of Vitamin B6 (pyridoxine).[9][10][11][12] The oxazole ring acts as a diene in a Diels-Alder reaction, a crucial step in constructing the pyridine core of pyridoxine.[12]
Caption: Role of the oxazole core in the synthesis of Vitamin B6.
Building Block for Novel Therapeutics
The ester functionality of Ethyl 4-methyloxazole-5-carboxylate provides a convenient handle for further chemical modifications. Hydrolysis of the ester to the corresponding carboxylic acid opens up a plethora of synthetic possibilities, including the formation of amides, which are common in many drug molecules. Researchers have explored the synthesis of various derivatives with potential antimicrobial and anticancer activities.[8][13][14]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling Ethyl 4-methyloxazole-5-carboxylate.
Hazard Identification:
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Avoid inhalation of vapors and contact with skin and eyes.[15]
-
In case of contact, immediately flush the affected area with copious amounts of water.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 4-methyloxazole-5-carboxylate is more than just a chemical intermediate; it is a gateway to a vast chemical space of complex and biologically relevant molecules. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for researchers in both academia and industry. A thorough understanding of its chemistry, as outlined in this guide, is fundamental to unlocking its full potential in the development of novel pharmaceuticals and other advanced materials.
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